2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride 2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1266690-87-2
VCID: VC4473236
InChI: InChI=1S/C16H18N2O3S.2ClH/c19-15(20)9-14-11-22-16(17-14)13-3-1-2-12(8-13)10-18-4-6-21-7-5-18;;/h1-3,8,11H,4-7,9-10H2,(H,19,20);2*1H
SMILES: C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl
Molecular Formula: C16H20Cl2N2O3S
Molecular Weight: 391.31

2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride

CAS No.: 1266690-87-2

Cat. No.: VC4473236

Molecular Formula: C16H20Cl2N2O3S

Molecular Weight: 391.31

* For research use only. Not for human or veterinary use.

2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride - 1266690-87-2

Specification

CAS No. 1266690-87-2
Molecular Formula C16H20Cl2N2O3S
Molecular Weight 391.31
IUPAC Name 2-[2-[3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl]acetic acid;dihydrochloride
Standard InChI InChI=1S/C16H18N2O3S.2ClH/c19-15(20)9-14-11-22-16(17-14)13-3-1-2-12(8-13)10-18-4-6-21-7-5-18;;/h1-3,8,11H,4-7,9-10H2,(H,19,20);2*1H
Standard InChI Key HMGLIUJVSSOKFW-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(2-(3-(morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride features a thiazole ring linked to a 3-(morpholin-4-ylmethyl)phenyl group at the 2-position and an acetic acid group at the 4-position (Figure 1) . The dihydrochloride salt form improves solubility and crystallinity, though exact solubility data remain unspecified .

Molecular Descriptors

  • Molecular Formula: C₁₆H₂₀Cl₂N₂O₃S

  • Molecular Weight: 391.31 g/mol

  • SMILES: C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl

  • InChIKey: HMGLIUJVSSOKFW-UHFFFAOYSA-N

  • Monoisotopic Mass: 390.057169 g/mol

The presence of the morpholine ring enhances hydrophilicity, while the thiazole and aromatic systems contribute to hydrophobic interactions, yielding a calculated partition coefficient (cLogP) indicative of moderate lipophilicity.

Synthesis and Optimization

General Synthesis Strategy

The synthesis involves three primary stages:

  • Formation of the Thiazole Core: A cyclocondensation reaction between a β-ketoester, propargyl alcohol, and substituted aryl aldehyde under reflux conditions generates the thiazole backbone .

  • Morpholinomethyl Substitution: The phenyl group at the thiazole’s 2-position undergoes Friedel-Crafts alkylation with morpholine-4-carbaldehyde, followed by reduction to introduce the morpholinomethyl moiety.

  • Acetic Acid Functionalization and Salt Formation: The acetic acid group is introduced via nucleophilic substitution, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

Key Reaction Conditions

  • Catalysts: Cu(OAc)₂ and sodium ascorbate for click chemistry steps .

  • Solvents: Acetone/water mixtures (1:2 ratio) for optimal reaction efficiency .

  • Purification: Column chromatography using hexane/ethyl acetate (4:6) gradients .

CompoundTarget ActivityIC₅₀ (nM)Reference
7a (C₂₂H₁₇F₄N₅O₃)EGFR Kinase Inhibition12.4
7d (C₂₃H₁₇F₆N₅O₃)Antifungal (C. albicans)8.7

Material Science Applications

The compound’s crystalline nature and thermal stability (mp: 194–196°C) make it a candidate for nonlinear optical materials .

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